molecular formula C11H21N3O3 B3043404 Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate CAS No. 859154-32-8

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate

Cat. No.: B3043404
CAS No.: 859154-32-8
M. Wt: 243.30
InChI Key: DABYYYLRDBQJTK-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H21N3O3 and a molecular weight of 243.31 g/mol . This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(3-dimethylaminoacryloyl)piperidine-1-carboxylate with methylhydrazine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate involves its interaction with molecular targets through its hydrazine and piperidine groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate can be compared with similar compounds such as:

The uniqueness of this compound lies in its hydrazinecarbonyl group, which provides additional reactivity and versatility in chemical reactions and applications.

Properties

IUPAC Name

tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(7-14)9(15)13-12/h8H,4-7,12H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABYYYLRDBQJTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859154-32-8
Record name tert-butyl 3-(hydrazinecarbonyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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